Lipophilicity Advantage Over O-Only Analog
The target compound exhibits a calculated LogP of 0.0493, which is substantially higher than the LogP of -0.4439 reported for the closest O-only analog 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) [1]. This +0.49 log unit shift indicates that replacing oxygen with sulfur in the spirocyclic scaffold reduces polarity and increases lipophilicity, a property directly correlated with improved membrane permeability in drug discovery contexts [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.0493 |
| Comparator Or Baseline | 2-Oxa-6-azaspiro[3.4]octane (CAS 220290-68-6): LogP = -0.4439 |
| Quantified Difference | ΔLogP = +0.49 log units (shift from negative to positive LogP) |
| Conditions | In silico predicted values (LeYan and Chembase vendor data) |
Why This Matters
A positive LogP is generally preferred for passive membrane permeability and oral bioavailability; a comparator with a negative LogP may exhibit poorer cell penetration, making the target compound a more advantageous starting point for lead optimization programs seeking balanced ADME profiles.
- [1] Chembase: 2-Oxa-6-azaspiro[3.4]octane, CAS 220290-68-6, LogP = -0.4439. en.chembase.cn. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
